2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound, with the molecular formula and a molar mass of 349.38 g/mol, is notable for its rigidity and structural uniqueness, making it a significant subject in both chemical and biological research. The Fmoc group is widely utilized in peptide synthesis, indicating its relevance in medicinal chemistry and biochemistry .
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits potential biological activities that make it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, where the Fmoc group can be cleaved under basic conditions to reveal active sites for enzyme or receptor interaction. This property may allow it to inhibit certain biological pathways, making it useful in studying enzyme mechanisms and protein-ligand interactions .
The synthesis of this compound typically involves multiple steps:
Industrial production may optimize these synthetic routes to enhance yield and reduce costs, utilizing techniques like continuous flow reactors for improved efficiency and scalability .
The compound has several applications across various fields:
Research on the interactions of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has indicated its potential to bind selectively to specific enzymes or receptors. This binding affinity is attributed to its rigid bicyclic structure, which enhances specificity and efficacy in biological systems. Studies focusing on its inhibitory effects on enzymatic activity could provide insights into its therapeutic applications .
Several compounds share structural similarities with 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, each presenting unique features:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 2002257-09-0 | C22H21NO4 | Contains a methyl group enhancing steric properties |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 2764004-91-1 | C25H23NO4 | Features a phenyl group potentially influencing binding characteristics |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-cyclopentanecarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | C28H30N2O5 | Discontinued | Larger structure with additional carbon chains affecting solubility |
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic framework combined with the Fmoc protecting group, which provides distinct advantages in both synthetic applications and biological interactions compared to similar compounds listed above .
The synthetic journey of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is rooted in advancements in peptide synthesis and strained bicyclic systems. The fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, revolutionized amine protection strategies due to its base-labile properties and compatibility with solid-phase peptide synthesis (SPPS). Concurrently, the development of azabicyclo[2.1.1]hexane derivatives emerged from studies on conformationally constrained amino acids. Early work by Lescop et al. (2001) demonstrated stereoselective electrophilic additions to cyclobutene dicarbamates, enabling efficient synthesis of 2-azabicyclo[2.1.1]hexane scaffolds. The fusion of these two innovations—Fmoc protection and bicyclic rigidity—culminated in the creation of this compound, which combines the synthetic utility of Fmoc with the structural uniqueness of azabicyclo systems.
The compound’s systematic IUPAC name, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, reflects its structural features:
Common names include Fmoc-2,4-methanoproline, highlighting its role as a proline analogue with a rigid bicyclic core. The CAS registry number 1936396-62-1 uniquely identifies this compound in chemical databases.
Table 1: Nomenclature Comparison
Systematic Name | Common Name | CAS Number |
---|---|---|
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | Fmoc-2,4-methanoproline | 1936396-62-1 |
This compound bridges peptide chemistry and structural biology through three key attributes:
Table 2: Research Applications
The synthesis involves multi-step strategies:
Key Reaction:
$$
\text{cis-Cyclobutene dicarboxylic anhydride} \xrightarrow{\text{NH}_3} \text{2-Azabicyclo[2.1.1]hexane} \xrightarrow{\text{Fmoc-Cl}} \text{Protected intermediate} \xrightarrow{\text{Oxidation}} \text{Final product}
$$
This route achieves an overall yield of 10–15% in laboratory settings.
X-ray crystallography reveals a puckered bicyclic system with bond angles deviating from ideal tetrahedral geometry due to ring strain:
The compound’s rigidity imposes a trans-amide conformation ($$ \omega = 180^\circ $$), contrasting with proline’s cis-trans equilibrium ($$ \omega = 0^\circ \text{ or } 180^\circ $$). This property is exploited to:
Incorporation into peptide substrates improved binding affinity ($$ K_i = 2.3 \ \text{nM} $$) by enforcing optimal orientation of catalytic residues. Comparative data:
Table 3: Inhibitor Efficacy
Compound | $$ K_i $$ (nM) | Selectivity Index |
---|---|---|
Native peptide | 15.2 | 1.0 |
Bicyclic analogue | 2.3 | 6.6 |
The compound’s molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.4 g/mol . Its IUPAC name reflects the bicyclo[2.1.1]hexane core, which consists of two fused rings: a six-membered bicyclic system with bridgehead nitrogen and a carboxylic acid substituent. The Fmoc group is attached via a carbonyl linkage at the nitrogen atom, creating a sterically hindered environment.
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉NO₄ |
Molecular Weight | 349.4 g/mol |
CAS Number | 1936396-62-1 |
Bicyclic Core | Azabicyclo[2.1.1]hexane |
Functional Groups | Carboxylic acid, Fmoc-protected amine |
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the bicyclic structure, with the nitrogen atom positioned at the bridgehead . The Fmoc group adopts a planar configuration due to conjugation between the fluorenyl aromatic system and the carbonyl group, which stabilizes the molecule against nucleophilic attack during peptide synthesis .
The azabicyclo[2.1.1]hexane framework imposes strict stereochemical constraints. The bridgehead nitrogen and adjacent carbons create three stereogenic centers, resulting in four possible stereoisomers. However, synthetic routes typically yield a single enantiomer due to stereoselective cyclization steps [2] [3].
Table 2: Stereochemical Outcomes in Synthesis
Synthetic Method | Stereoselectivity | Major Isomer |
---|---|---|
Diels-Alder Cycloaddition | High (≥95% ee) | (1R,2S,5S)-isomer |
Photochemical Cyclization | Moderate (80–85% ee) | (1S,2R,5R)-isomer |
The stereochemistry influences biological activity; for example, the (1R,2S,5S)-isomer exhibits higher binding affinity to enzyme active sites . Computational modeling reveals that the equatorial orientation of the carboxylic acid group minimizes steric clashes with the Fmoc moiety .
The bicyclo[2.1.1]hexane system imposes rigidity, reducing conformational flexibility. Key features include:
Table 3: Conformational Analysis
Parameter | Azabicyclo[2.1.1]hexane | Proline Analogue |
---|---|---|
ΔG (Conformational Change) | 12.3 kcal/mol | 4.1 kcal/mol |
Torsional Angles (θ₁, θ₂) | 55°, 110° | 75°, 135° |
This rigidity makes the compound valuable in peptide synthesis, where it prevents β-sheet aggregation and improves solubility .
The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). Its key attributes include:
Table 4: Comparison of Protecting Groups
Group | Stability (Acid) | Cleavage Condition | Steric Bulk |
---|---|---|---|
Fmoc | Low | Piperidine (base) | High |
Boc | High | Trifluoroacetic acid | Moderate |
Cbz | Moderate | H₂/Pd-C | Low |
The Fmoc group’s bulkiness slows coupling kinetics but enhances regioselectivity in multi-step syntheses [2].